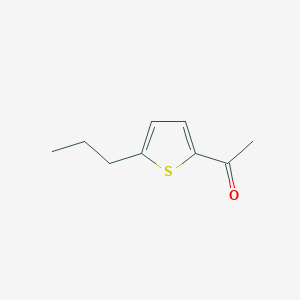
1-(5-Propylthiophen-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Propylthiophen-2-yl)ethanone is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a propyl group at the 5-position of the thiophene ring and an ethanone group at the 2-position. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Propylthiophen-2-yl)ethanone typically involves the acylation of 5-propylthiophene. One common method is the Friedel-Crafts acylation, where 5-propylthiophene reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and improves safety.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Propylthiophen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents like bromine (Br2) or chloromethyl methyl ether (MOMCl) can be used under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated thiophene derivatives.
Applications De Recherche Scientifique
1-(5-Propylthiophen-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including conductive polymers and dyes.
Mécanisme D'action
The mechanism of action of 1-(5-Propylthiophen-2-yl)ethanone is primarily related to its ability to undergo electrophilic and nucleophilic reactions. The sulfur atom in the thiophene ring can participate in various chemical interactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
Thiophene: The parent compound of 1-(5-Propylthiophen-2-yl)ethanone, lacking the propyl and ethanone groups.
2-Acetylthiophene: Similar structure but with an acetyl group at the 2-position instead of the propyl group.
5-Propylthiophene: Lacks the ethanone group, making it less reactive in certain chemical reactions.
Uniqueness: this compound is unique due to the presence of both the propyl and ethanone groups, which confer distinct chemical properties. The propyl group increases the hydrophobicity of the molecule, while the ethanone group provides a reactive site for further chemical modifications. This combination makes it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
832737-24-3 |
|---|---|
Formule moléculaire |
C9H12OS |
Poids moléculaire |
168.26 g/mol |
Nom IUPAC |
1-(5-propylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C9H12OS/c1-3-4-8-5-6-9(11-8)7(2)10/h5-6H,3-4H2,1-2H3 |
Clé InChI |
PLKIJSVHAPBUMA-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC=C(S1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-isopropyl-N-methyl-N-[3-(methylthio)benzyl]-5-isoxazolecarboxamide](/img/structure/B5584625.png)
![N-[(3S*,4R*)-1-[(3-amino-2-thienyl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5584636.png)
![2-[4-(cyanomethyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5584638.png)
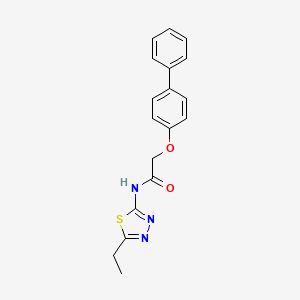
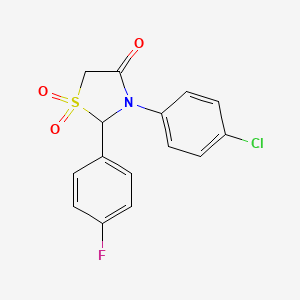
![(1S,5R)-6-(cyclobutylmethyl)-3-(1-methyl-6-oxopyridine-3-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5584661.png)
![N-(4-chloro-3-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5584666.png)

![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3,4-dimethylbenzoate](/img/structure/B5584696.png)
![N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5584715.png)
![2-{[2-(2,4-Dimethylphenyl)-2-oxoethyl]sulfanyl}-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B5584716.png)
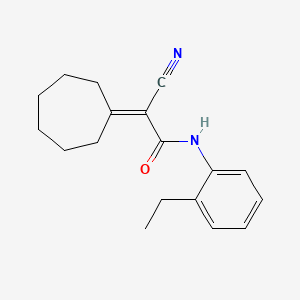
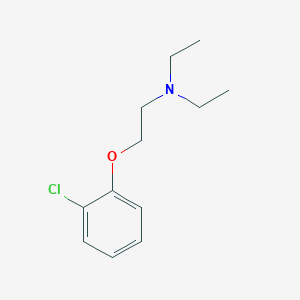
![2'-[(2-pyridinylamino)carbonyl]-2-biphenylcarboxylic acid](/img/structure/B5584725.png)
